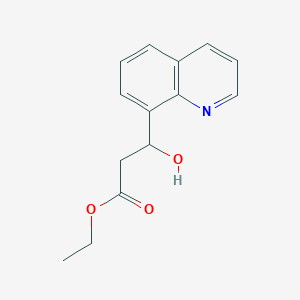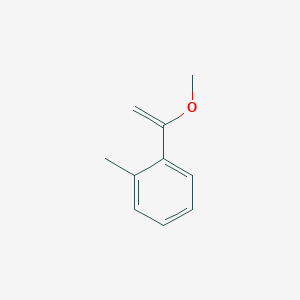
trans-Cyclopentane-1,3-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Cyclopentane-1,3-diamine hydrochloride: is a chemical compound with significant interest in various scientific fields. It is a derivative of cyclopentane, featuring two amine groups attached to the first and third carbon atoms in a trans configuration. The hydrochloride form is commonly used to enhance the compound’s stability and solubility in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclopentane-1,3-diamine involves multiple steps. One notable method includes:
Piancatelli Rearrangement: Furfuryl alcohol undergoes Piancatelli rearrangement to form 4-hydroxycyclopent-2-enone.
Isomerization: The 4-hydroxycyclopent-2-enone is isomerized into cyclopentane-1,3-dione using a ruthenium Shvo catalyst.
Conversion to Dioxime: Cyclopentane-1,3-dione is converted into cyclopentane-1,3-dioxime.
Hydrogenation: The dioxime is then hydrogenated over rhodium on carbon to yield trans-Cyclopentane-1,3-diamine.
Industrial Production Methods: Industrial production methods often involve similar multi-step synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Cyclopentane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Amides, ureas, alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: trans-Cyclopentane-1,3-diamine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of chiral ligands and catalysts.
Biology: In biological research, it serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic applications, including its use in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials, particularly in the synthesis of polyurethanes and other specialty polymers .
Mécanisme D'action
The mechanism of action of trans-Cyclopentane-1,3-diamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
trans-Cyclopentane-1,2-diamine: Another diamine with a similar structure but different positioning of the amine groups.
trans-Cyclohexane-1,2-diamine: A higher homologue with a six-membered ring, widely used in ligand and receptor synthesis.
Uniqueness: trans-Cyclopentane-1,3-diamine hydrochloride is unique due to its specific ring structure and the positioning of the amine groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and participate in diverse chemical reactions makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H13ClN2 |
|---|---|
Poids moléculaire |
136.62 g/mol |
Nom IUPAC |
(1R,3R)-cyclopentane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,6-7H2;1H/t4-,5-;/m1./s1 |
Clé InChI |
RDJICNCJAMXHMM-TYSVMGFPSA-N |
SMILES isomérique |
C1C[C@H](C[C@@H]1N)N.Cl |
SMILES canonique |
C1CC(CC1N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



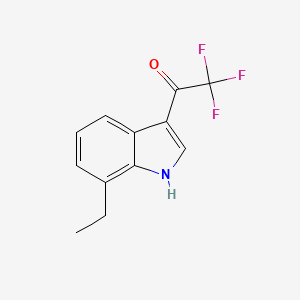
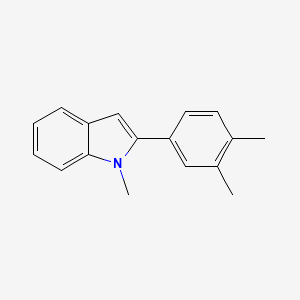
![1'-Methyl-1H,1'H-[2,2'-biimidazole]-4-carbaldehyde](/img/structure/B15333118.png)
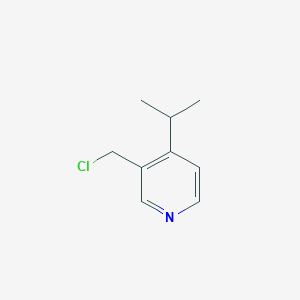
![7,8-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B15333127.png)

![8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333138.png)
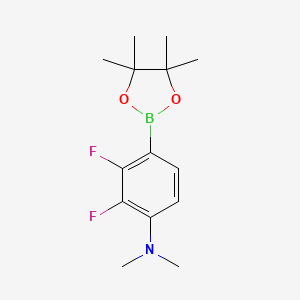

![1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B15333158.png)
![2-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15333168.png)
